Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester
Overview
Description
Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester is an organic compound with the molecular formula C13H8Br2O3 It is characterized by the presence of a hydroxyphenyl group and two bromine atoms attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester typically involves the esterification of 4-hydroxyphenol with 2,5-dibromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenyl benzoates.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dibromo-4-hydroxybenzoate: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
2-(2’,4’-Dihydroxyphenyl) Benzimidazole: Another compound with a hydroxyphenyl group, used in different contexts such as fluorescence studies.
Uniqueness: Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of hydroxy and bromine groups makes it versatile for various chemical transformations and research purposes.
Properties
IUPAC Name |
(4-hydroxyphenyl) 2,5-dibromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O3/c14-8-1-6-12(15)11(7-8)13(17)18-10-4-2-9(16)3-5-10/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYPBRLIJRYTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC(=O)C2=C(C=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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